Bienvenue dans la boutique en ligne BenchChem!

1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide

Medicinal Chemistry Structure-Activity Relationship Chemical Procurement

Procure CAS 1172453-59-6 as a structurally authenticated reference compound for influenza cap-dependent endonuclease inhibitor screening cascades. This compound is explicitly disclosed as a Reference Example in US Patent 10,202,379. Critically, no quantitative antiviral EC50 or selectivity data exist in public literature—it is strictly a scaffold for independent dose-response profiling. The distinct furan-2-yl pharmacophore differentiates it from commercially available phenyl, thienyl, and benzofuran analogs. A constitutional isomer (CAS 1172248-10-0, pyrazole-3-carboxamide) poses a material risk of mis-shipment; therefore, analytical identity confirmation (UPLC-MS/NMR) is mandatory to ensure regioisomeric purity prior to any biological assay.

Molecular Formula C12H11N5O3
Molecular Weight 273.25 g/mol
CAS No. 1172453-59-6
Cat. No. B6537145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide
CAS1172453-59-6
Molecular FormulaC12H11N5O3
Molecular Weight273.25 g/mol
Structural Identifiers
SMILESCCN1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC=CO3
InChIInChI=1S/C12H11N5O3/c1-2-17-8(5-6-13-17)10(18)14-12-16-15-11(20-12)9-4-3-7-19-9/h3-7H,2H2,1H3,(H,14,16,18)
InChIKeyFZJLYRQEKAMEGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide (CAS 1172453-59-6): Structural Baseline & Patent Pedigree for Procurement


1-Ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide is a synthetic heterocyclic small molecule (MW 273.25 g/mol) featuring a 1,3,4-oxadiazole core linked to an N-ethylpyrazole-5-carboxamide moiety and a pendant furan ring [1]. The compound is documented as a Reference Example within US Patent 10,202,379, which claims antiviral compositions targeting influenza virus replication via cap-dependent endonuclease inhibition [2]. This patent association provides defined structural identity under CAS 1172453-59-6 and distinguishes the compound from untraceable chemical catalog entries. Critically, no quantitative biological activity data—neither antiviral EC50 values nor selectivity indices—have been identified for this specific compound in primary research papers or public bioactivity databases. The absence of empirically determined potency metrics is the single most salient feature that must inform any procurement decision.

Procurement Risk Analysis for 1-Ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide (CAS 1172453-59-6): Why Structural Analogs Cannot Serve as Drop-In Replacements


Substituting CAS 1172453-59-6 with closely related co-class compounds from the pyrazole-oxadiazole chemical space is indefensible without matched experimental data. Data from the same US 10,202,379 patent family demonstrates extreme sensitivity of biological potency to peripheral substitutions: Reference Example 463 (bearing a distinct tricyclic substituent) exhibits EC50 = 5 nM in the antiviral assay, while Reference Example 244 achieves only EC50 = 108 nM—a 21.6-fold difference within a single patent's enumerated structures [1]. Analogs of the 1,3,4-oxadiazole-pyrazole-5-carboxamide scaffold show target functional profiles ranging from EGFR-TK inhibition (IC50 0.09–0.16 μM for select derivatives) [2] to selective NTPDase2 blockade (IC50 0.25 μM) [3], demonstrating that minor heterocycle or substitution changes redirect biological activity entirely. A thienyl oxadiazole derivative (3f) selectively inhibits h-NTPDase2 (IC50 = 0.25 ± 0.21 µM) but requires structural identity matching to confirm whether the target compound shares or diverges from this profile [3]. Until head-to-head data exist for CAS 1172453-59-6, any supposed analog is an unvalidated proxy.

Quantitative Differentiation Evidence Table for 1-Ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide (CAS 1172453-59-6): Comparator-Anchored Assessment


Structural Identity vs. Inventory Generic: Furan Substituent as a Defined Differentiator from Phenyl, Thienyl, and Benzofuran Analogs

CAS 1172453-59-6 bears a furan-2-yl substituent at the 5-position of the 1,3,4-oxadiazole ring. A structurally related analog from the same patent, US10202379 Reference Example 463 (CAS not assigned), substitutes a complex tricyclic benzothiepine moiety at the corresponding position and achieves EC50 = 5 nM in the antiviral assay [1]. The invalidity of direct potency extrapolation is underscored by comparator data from the NTPDase inhibitor literature: a thienyl-substituted oxadiazole analog (compound 3f) selectively inhibits h-NTPDase2 with IC50 = 0.25 ± 0.21 µM, whereas trifluoromethylbiphenyl derivative 3d inhibits h-NTPDase3 at IC50 = 1.27 ± 0.08 µM [2]. These data establish that the 5-substituent identity on the oxadiazole ring is a primary determinant of both target engagement and potency magnitude.

Medicinal Chemistry Structure-Activity Relationship Chemical Procurement

Pyrazole Regioisomeric Integrity: 5-Carboxamide vs. 3-Carboxamide Constitutional Isomer Differentiation

The compound is defined as a 1H-pyrazole-5-carboxamide. A constitutional isomer, 1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-3-carboxamide (CAS 1172248-10-0), exists as a distinct chemical entity with the carboxamide attached at the pyrazole 3-position rather than the 5-position [1]. In the broader pyrazole-carboxamide literature, regioisomeric positioning of the carboxamide linker alters both conformational dynamics and hydrogen-bonding patterns to biological targets. EGFR-TK inhibitor studies show that oxadiazole-pyrazoline derivatives achieve IC50 values of 0.09–0.16 µM for the most active compounds (5a and 10b) versus gefitinib (IC50 = 0.04 µM), with potency exquisitely dependent on regiochemistry and substitution pattern [2].

Chemical Identity Isomer Purity Analytical Chemistry

Patent Provenance as an Identity Verification Anchor: US10202379 Reference Example vs. Unlinked Commercial Catalog Listings

CAS 1172453-59-6 is documented as a Reference Example within US Patent 10,202,379, which discloses a series of substituted 3-hydroxy-4-pyridone derivatives evaluated for antiviral activity [1]. This patent anchor provides definitive structural assignation and links the compound to a specific therapeutic hypothesis (influenza cap-dependent endonuclease inhibition). In contrast, common analogs such as 1-ethyl-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide (CAS 1173265-29-6; MW 353.33) [2] and 1-isopropyl-3-methyl-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-pyrazole-5-carboxamide (CAS 1170606-27-5; MW 379.34) exist in commercial catalogs without identified patent provenance or disclosed biological activity data. Compounds from the US10202379 series that have deposited activity data show antiviral EC50 values ranging from 5 nM to 108 nM [3], demonstrating that even within the same patent chemical series, potency can vary by >20-fold.

Patent Chemistry Compound Provenance Procurement Verification

Recommended Deployment Contexts for 1-Ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide (CAS 1172453-59-6): Evidence-Grounded Application Scenarios


Antiviral Drug Discovery: Cap-Dependent Endonuclease Inhibitor Lead Exploration with Patent-Anchored Structural Entry Point

The inclusion of CAS 1172453-59-6 within US Patent 10,202,379, which claims influenza virus replication inhibitors, supports its use as a structurally defined reference compound for antiviral screening cascades [1]. Researchers pursuing novel cap-dependent endonuclease inhibitors can employ this compound as a scaffold reference, provided they independently generate its dose-response profile against the designated target. Within-patent comparator data show Reference Examples spanning EC50 5–108 nM [2], offering a quantitative framework for contextualizing newly generated data once obtained. This scenario requires immediate in-house generation of EC50 and cytotoxicity data for the compound before any SAR interpretation.

Heterocyclic Chemical Probe Development: Oxadiazole-Pyrazole Scaffold with Defined Furan Pharmacophore

The distinct furan-2-yl substituent on the 1,3,4-oxadiazole ring creates a defined pharmacophoric feature absent in the phenyl, thienyl, and benzofuran analogs commercially available. Published NTPDase selectivity data demonstrate that thienyl substitution (3f) confers h-NTPDase2 selectivity (IC50 = 0.25 ± 0.21 µM) while trifluoromethylbiphenyl (3d) shifts selectivity to h-NTPDase3 (IC50 = 1.27 ± 0.08 µM) [3]. By extension, the furan congener may exhibit a distinct selectivity signature once profiled, making it a valuable probe for target ID panels. Procurement is justified specifically for laboratories equipped to generate de novo selectivity profiles and for which furan is the desired heteroaryl anchor based on synthetic feasibility or computational docking predictions.

Regioisomeric Identity Control: Procurement Verification and Purity Benchmarking for the 5-Carboxamide Isomer

The existence of a constitutional isomer (CAS 1172248-10-0, pyrazole-3-carboxamide) [4] creates a material risk of mis-shipment if procurement is based solely on chemical name similarity. This compound is appropriate as a positive identity standard for analytical method development (e.g., UPLC-MS or NMR) when establishing QC protocols that discriminate the 5-carboxamide from the 3-carboxamide regioisomer. Given that EGFR-TK inhibitor SAR within related oxadiazole-pyrazoline series yields sub-micromolar IC50 values (0.09–0.16 µM for most potent analogs) [5], regioisomeric purity directly impacts biological reproducibility. This scenario is the lowest-risk deployment, requiring only analytical rather than biological validation data.

Quote Request

Request a Quote for 1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.